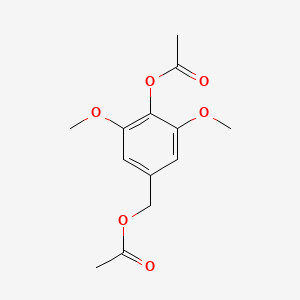

Syringyl alcohol diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

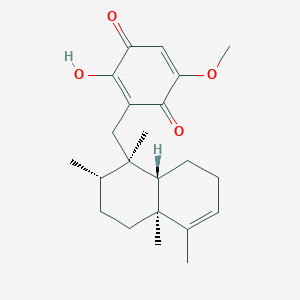

Syringyl alcohol diacetate is a phenyl acetate that is the diacetate ester derivative of syringyl alcohol. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a syringyl alcohol.

Wissenschaftliche Forschungsanwendungen

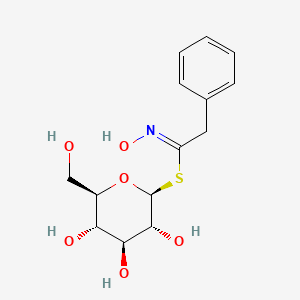

Anti-inflammatory and Antinociceptive Effects

- Syringin, related to syringyl alcohol, exhibits anti-inflammatory and antinociceptive activities. Sinapyl alcohol, derived from syringin, shows significant inhibitory effects on inflammation and pain in animal models. This suggests potential therapeutic applications in treating inflammation and pain-related conditions (Choi et al., 2004).

Analytical Applications in Lignin Studies

- The Derivatization Followed by Reductive Cleavage (DFRC) method applied to lignin model compounds, including syringyl alcohol diacetate, provides insights into the structure and composition of lignin. This has implications for understanding and manipulating lignin for industrial processes (Kobayashi et al., 2005).

Lignin Manipulation for Biofuel Production

- Syringyl lignin production in conifers, through metabolic engineering, can facilitate easier biomass refining processes like biofuel production, offering environmental and economic benefits. This indicates the potential of modifying lignin composition to improve biofuel processing efficiency (Wagner et al., 2015).

Catalyst Design for Lignin Model Oxidation

- In the study of the oxidation of syringyl alcohol using Co(salen) catalysts, different axial ligands affect the yield, offering insights for catalyst design in lignin model compound processing. This research can guide the development of more efficient catalysts for industrial applications (Elder et al., 2013).

Involvement in Lignin Formation

- Syringyl lignin formation, particularly involving syringyl peroxidases, plays a crucial role in cell wall lignification. Disruption in these processes affects the proportion of syringyl units, highlighting the importance of syringyl compounds in plant physiology (Fernández-Pérez et al., 2015).

Oxidation Mechanisms Under Different Conditions

- The study of the oxidation of syringyl alcohol under various conditions reveals the reaction mechanisms and the role of molecular oxygen. This research aids in understanding the oxidation processes of lignin model compounds (Sugimoto et al., 2000).

Biosynthesis of Syringyl Lignin Derivatives

- Research on the biosynthesis of syringyl lignin derivatives in plants like Eucommia ulmoides enhances our understanding of lignin formation and its potential manipulation for industrial applications (Lourith et al., 2005).

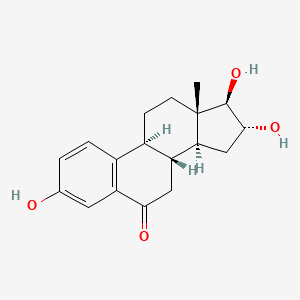

Cytotoxic Effects on Human Cell Lines

- Studies on the cytotoxic effects of syringin and related compounds, such as 4-methoxycinnamyl alcohol, on human cell lines provide valuable information for potential therapeutic applications in cancer treatment (Lall et al., 2015).

Syringyl Lignin in Plant Evolution

- Investigation into the distribution of syringyl lignins across various plant species contributes to our understanding of plant evolution and the development of lignification processes (Espiñeira et al., 2011).

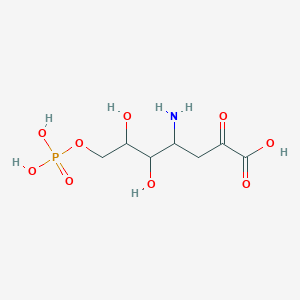

Metabolic Engineering for Bioactive Compound Production

- Enzymatic and metabolic engineering approaches have been used to enhance the production of syringin in Arabidopsis thaliana, demonstrating the potential for producing bioactive compounds in plants (Chu et al., 2014).

Eigenschaften

Molekularformel |

C13H16O6 |

|---|---|

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

(4-acetyloxy-3,5-dimethoxyphenyl)methyl acetate |

InChI |

InChI=1S/C13H16O6/c1-8(14)18-7-10-5-11(16-3)13(19-9(2)15)12(6-10)17-4/h5-6H,7H2,1-4H3 |

InChI-Schlüssel |

SLUHIPBDKNKIQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1=CC(=C(C(=C1)OC)OC(=O)C)OC |

Herkunft des Produkts |

United States |

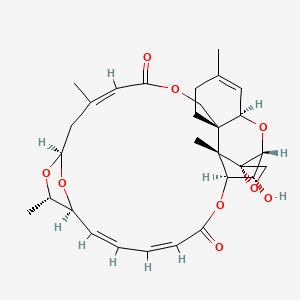

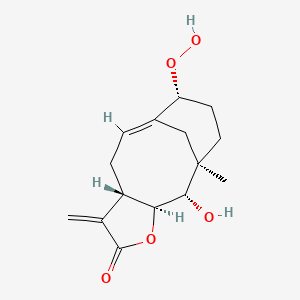

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-](/img/structure/B1254078.png)

![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)

![(3S,5R,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254086.png)